Electronic Structure: Experimentally Determined ³¹P Hyperfine Coupling Parameters Differentiate the Dimethyl Copper Complex from Diethyl Analogues
The dimethyl-substituted complex, Cu(Me₂-dtp)₂, exhibits a distinct ³¹P isotropic hyperfine coupling constant (A_iso) of approximately 36 MHz and an anisotropic dipolar component T_⊥ ≈ 1.5 MHz when measured as a magnetically diluted powder in the isostructural Ni(Me₂-dtp)₂ host lattice at 100 K [1]. In contrast, the diethyl-dithiophosphinato analogue Cu(Et₂-dtph)₂ gives A_iso ≈ 31 MHz and a different anisotropy pattern under identical conditions [1]. The 1H ENDOR lines of Cu(Me₂-dtp)₂ are resolved into two sets of equivalent protons with A_iso(1H) ≈ 0.8 MHz and 0.3 MHz, reflecting inequivalent methyl-group orientations imposed by the chelate ring conformation; such resolution is not observed for the ethyl derivative. These ligand-specific hyperfine parameters directly reflect the electron-spin distribution on the phosphorus and hydrogen nuclei, providing a quantitative fingerprint that can be used for quality-control verification and to predict redox reactivity differences between homologues [1].
| Evidence Dimension | ³¹P isotropic hyperfine coupling constant (A_iso) and anisotropic dipolar coupling (T_⊥) |
|---|---|
| Target Compound Data | Cu(Me₂-dtp)₂: A_iso(³¹P) ≈ 36 MHz, T_⊥ ≈ 1.5 MHz (100 K, Ni(Me₂-dtp)₂ host) |
| Comparator Or Baseline | Cu(Et₂-dtph)₂: A_iso(³¹P) ≈ 31 MHz, T_⊥ ≈ 2.0 MHz (100 K, Ni(Et₂-dtph)₂ host) |
| Quantified Difference | ΔA_iso ≈ 5 MHz (≈14 % lower for the ethyl analogue); T_⊥ differs by ≈ 0.5 MHz |
| Conditions | Single‑crystal‑like magnetically diluted powder; Q‑band ¹H and ³¹P ENDOR at 100 K; host lattices Ni(Me₂-dtp)₂ and Ni(Et₂-dtph)₂ |
Why This Matters
The resolved hyperfine parameters serve as a definitive spectroscopic identity certificate for the dimethyl copper complex, enabling analytical laboratories to distinguish it from closely related dialkyldithiophosphate or dithiophosphinate impurities and to correlate electronic structure with antioxidant radical‑trapping kinetics.
- [1] Yordanov, N. D., & Alexiev, V. (1984). ¹H and ³¹P ENDOR study of bis(O,O′-dimethyl-dithiophosphato)copper(II) and bis(diethyl-dithiophosphinato)copper(II) complexes. Chemical Physics Letters, 106(1), 103-107. https://doi.org/10.1016/S0009-2614(84)80255-9 View Source
